molecular formula C9H16O4 B14649362 5-(Acetyloxy)-2-ethylpentanoic acid CAS No. 42124-98-1

5-(Acetyloxy)-2-ethylpentanoic acid

Cat. No.: B14649362
CAS No.: 42124-98-1
M. Wt: 188.22 g/mol
InChI Key: YOPSHKFBUSXTOT-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-2-ethylpentanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-2-ethylpentanoic acid typically involves the esterification of 5-hydroxy-2-ethylpentanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-2-ethylpentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 5-hydroxy-2-ethylpentanoic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (pH <2) or aqueous base (pH >9) can be used for hydrolysis reactions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: 5-Hydroxy-2-ethylpentanoic acid

    Oxidation: Corresponding ketones or carboxylic acids

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Acetyloxy)-2-ethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-ethylpentanoic acid: The hydrolyzed form of 5-(Acetyloxy)-2-ethylpentanoic acid.

    2-Ethylpentanoic acid: A structurally similar compound lacking the acetyloxy group.

    Acetic acid: A simple carboxylic acid that can be released upon hydrolysis of the acetyloxy group.

Uniqueness

This compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group differentiates it from other similar compounds and expands its range of applications in scientific research.

Properties

CAS No.

42124-98-1

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

5-acetyloxy-2-ethylpentanoic acid

InChI

InChI=1S/C9H16O4/c1-3-8(9(11)12)5-4-6-13-7(2)10/h8H,3-6H2,1-2H3,(H,11,12)

InChI Key

YOPSHKFBUSXTOT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCOC(=O)C)C(=O)O

Origin of Product

United States

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